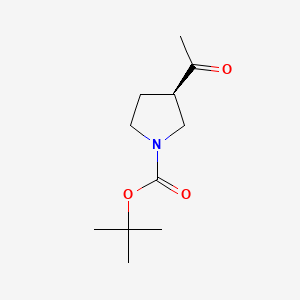

(R)-3-Acetyl-1-Boc-pyrrolidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727800 | |

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-69-4 | |

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Organic Transformations of R 3 Acetyl 1 Boc Pyrrolidine

Stereoselective Reductions of the C3-Acetyl Ketone

The ketone functionality at the C3 position of (R)-3-acetyl-1-Boc-pyrrolidine is a prime target for reduction, leading to the formation of chiral secondary alcohols. The stereochemical outcome of this reduction is of significant interest, as it can generate diastereomeric products with distinct biological activities and synthetic utilities.

Diastereoselective Reduction to Chiral Alcohols

The reduction of the acetyl group in this compound can be achieved with high diastereoselectivity using various reducing agents. The inherent chirality of the pyrrolidine (B122466) ring influences the facial selectivity of the hydride attack on the prochiral ketone.

Research has shown that the use of specific reagents can favor the formation of one diastereomer over the other. For instance, reductions using boron- and aluminum-based reducing agents have been successful in achieving high diastereoselectivity in similar systems. nih.gov In one study, the use of LiAlH(O-t-Bu)3 under chelation control led to a high ratio of the anti alcohol product, while the use of NB-Enantride under Felkin-Anh control resulted in a high ratio of the syn alcohol. nih.gov These methods provide access to either diastereomer of the resulting alcohol with high purity.

The stereoselective reduction of related pyrrolidine and piperidine (B6355638) ketones has been a key step in the synthesis of various biologically active compounds. For example, the diastereoselective reduction of a dihydropyrrole was crucial for accessing the cis-diastereoisomer of a 2,3-disubstituted pyrrolidine fragment. whiterose.ac.uk Similarly, the hydrogenation of pyridines often yields the cis-diastereoisomer as the major product. whiterose.ac.uk

Table 1: Examples of Diastereoselective Reductions

| Substrate | Reagent/Conditions | Major Diastereomer | Diastereomeric Ratio (dr) | Yield |

| N-Boc-protected δ-amino α,β-unsaturated γ-keto ester | LiAlH(O-t-Bu)3, EtOH, -78 °C | anti-alcohol | >95:5 | 80% |

| N-Boc-protected δ-amino α,β-unsaturated γ-keto ester | NB-Enantride, THF, -78 °C | syn-alcohol | 5:95 | 98% |

| Dihydropyrrole derivative | Catalytic Hydrogenation | cis-pyrrolidine | - | - |

| Pyridine (B92270) derivative | Catalytic Hydrogenation | cis-piperidine | - | - |

Enantioselective Reduction Approaches

While the substrate's inherent chirality directs the diastereoselectivity of the reduction, enantioselective methods can be employed when starting with a racemic or prochiral precursor to this compound. Asymmetric reduction of ketones is a well-established field, often utilizing chiral catalysts or reagents.

For instance, borane-tetrahydrofuran (B86392) complex (BH3•THF) in the presence of a chiral catalyst has been used for the enantioselective reduction of O-benzyl ketoximes to chiral amines with excellent enantiomeric excess (ee). uc.pt This highlights the potential for achieving high enantioselectivity in the reduction of ketone functionalities within heterocyclic systems.

Biocatalysis offers another powerful approach for enantioselective reductions. mdpi.com Various microorganisms and isolated enzymes have been shown to reduce ketones to chiral alcohols with high enantiopurity. For example, strains of Rhodococcus, Brevibacterium, and Hansenula have been used for the diastereoselective reduction of a chloroketone intermediate in the synthesis of atazanavir, achieving >98% diastereomeric purity and 99.4% ee. mdpi.com

Reactions at the Alpha-Carbon of the C3-Acetyl Group

The alpha-carbon of the acetyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, allowing for further elaboration of the molecule. msu.edu

Alpha-Alkylation Reactions

The enolate generated from this compound can be alkylated by reacting it with an alkyl halide. libretexts.org This reaction introduces an alkyl group at the alpha-position, creating a new carbon-carbon bond. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation. libretexts.org

The stereochemistry of the newly formed stereocenter during alpha-alkylation can be influenced by the existing chiral center in the pyrrolidine ring. However, achieving high diastereoselectivity can be challenging and may require the use of chiral auxiliaries or catalysts.

Alpha-Arylation Reactions

The introduction of an aryl group at the alpha-carbon can be achieved through palladium-catalyzed alpha-arylation reactions. This powerful method involves the coupling of an enolate with an aryl halide. The first enantioselective Pd-catalyzed alpha-arylation of N-Boc-pyrrolidine was achieved by using a sparteine-mediated enantioselective deprotonation to form a 2-pyrrolidinolithium species, which was then transmetalated with zinc chloride and coupled with various aryl halides. nih.gov This approach provided a range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. nih.gov

A similar strategy could potentially be applied to the enolate of this compound, allowing for the synthesis of alpha-arylated products. The success of such a reaction would depend on the compatibility of the ketone functionality with the reaction conditions.

Condensation and Addition Reactions

The enolate of this compound can also participate in condensation reactions, such as the aldol (B89426) reaction, with aldehydes or ketones. msu.edu This reaction forms a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. These reactions are fundamental in organic synthesis for constructing complex carbon skeletons.

Furthermore, the enolate can undergo addition reactions to other electrophiles. For example, it can be acylated with an acyl chloride or anhydride (B1165640) to form a β-dicarbonyl compound. These products are versatile intermediates for further transformations.

Transformations Involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring, once deprotected, serves as a key site for functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, particularly those that are basic or nucleophilic. organic-chemistry.org However, for transformations such as N-alkylation and N-acylation, the removal of this group is a necessary first step.

N-Alkylation and N-Acylation Reactions

The synthetic utility of this compound is greatly expanded by reactions at the nitrogen atom following deprotection. The Boc group can be efficiently removed under acidic conditions, for instance, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or by treatment with HCl in dioxane, to yield the secondary amine, (R)-3-acetylpyrrolidine. organic-chemistry.orgwhiterose.ac.ukrsc.org This deprotected pyrrolidine is a versatile intermediate for further modification.

N-Alkylation: The secondary amine of (R)-3-acetylpyrrolidine can undergo N-alkylation through various methods. Direct alkylation with alkyl halides is a common approach. Another powerful method is reductive amination, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent. The activation of the amine nitrogen, for example as a Boc derivative, can enhance its nucleophilicity, allowing for efficient deprotonation and subsequent alkylation. nih.gov For instance, N-Boc-4-aminopyridines have been successfully deprotonated and alkylated in high yields. nih.gov While the acetyl group at C3 might influence reactivity, standard alkylation protocols are generally applicable.

N-Acylation: N-acylation is a fundamental transformation for converting amines into amides. The deprotected (R)-3-acetylpyrrolidine can be readily acylated using activated carboxylic acid derivatives such as acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. beilstein-journals.org For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the DPP-IV inhibitor Vildagliptin, is achieved by reacting L-proline with chloroacetyl chloride. beilstein-journals.org A similar strategy can be applied to (R)-3-acetylpyrrolidine. Palladium-catalyzed methods have also been developed for the N-acylation of tertiary amines via C-N bond cleavage, offering an alternative route to amides. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂) | (R)-3-Acetylpyrrolidine | organic-chemistry.orgrsc.org |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃), Acetonitrile | (R)-1-Alkyl-3-acetylpyrrolidine | nih.gov |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine, Dichloromethane (CH₂Cl₂) | (R)-1,3-Diacetylpyrrolidine | |

| N-Acylation | Chloroacetyl chloride, Base, THF | (R)-1-(Chloroacetyl)-3-acetylpyrrolidine | beilstein-journals.org |

Ring-Opening and Rearrangement Reactions

While the pyrrolidine ring is relatively stable compared to smaller heterocycles like aziridines, it can undergo ring-opening and rearrangement reactions under specific conditions. nih.govfrontiersin.org These transformations often require activation, for example, through the N-acyl group or by employing catalytic systems.

Ring-Opening Reactions: The C-N bonds of unstrained pyrrolidines can be cleaved using modern synthetic methods. One such approach involves photoredox catalysis in combination with a Lewis acid. nih.gov This method facilitates the reductive ring-opening of N-acyl pyrrolidines. The reaction proceeds through a radical mechanism, and while it has been demonstrated on N-benzoyl-2-methylpyrrolidine, the principles can be extended to other substituted pyrrolidines. nih.gov Another strategy involves the ring-opening of bicyclic azanorbornene derivatives via ring-opening metathesis (ROM), which can produce highly functionalized pyrrolidines. clockss.org

Rearrangement Reactions: Rearrangement reactions provide a pathway to structurally diverse molecules from a common precursor. The aza-Cope rearrangement, a -sigmatropic shift, is a powerful tool in nitrogen-heterocycle chemistry and is often used to construct pyrrolidine rings. wikipedia.org In some cases, reactions intended to proceed via a standard pathway can be diverted to a rearrangement. For example, studies on N-Boc-protected quaternary proline derivatives under thermal Curtius rearrangement conditions led to unexpected ring-opened ketones and unsaturated pyrrolidines instead of the anticipated amine products. almacgroup.com This outcome is rationalized by the formation of a cyclic N-acyliminium ion intermediate, whose stability and subsequent reaction pathway are dictated by the substituents. almacgroup.com A similar pathway could be envisioned for derivatives of this compound. Other rearrangements, such as the Ciamician–Dennstedt rearrangement, involve the reaction of pyrroles with carbenes to yield pyridines, highlighting the transformative potential within heterocyclic chemistry. wikipedia.org

| Reaction Type | Key Reagents/Catalysts | General Product Type | Reference |

|---|---|---|---|

| Reductive Ring-Opening | Photoredox catalyst (e.g., Ir(ppy)₃), Lewis acid (e.g., Zn(OTf)₂) | Acyclic amino-ketone | nih.gov |

| Ring-Opening Metathesis (ROM) | Grubbs' catalyst, Ethylene | 3,5-Divinyl-pyrrolidine derivative | clockss.org |

| Interrupted Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), Heat | Ring-opened ketone or unsaturated pyrrolidine | almacgroup.com |

| Aza-Payne Rearrangement/Ring-Closure | Sulfoxonium ylide | 2,3-Disubstituted pyrrolidine (from aziridinol) | msu.edu |

Stereochemical Implications of Post-Synthetic Modifications

A critical aspect of the chemistry of this compound is the fate of the stereocenter at the C3 position during subsequent transformations. The ability to maintain stereochemical integrity is paramount for applications in areas such as medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. vulcanchem.com

Reactions occurring at the pyrrolidine nitrogen, such as N-alkylation and N-acylation after Boc deprotection, are remote from the C3 chiral center. Consequently, these transformations are not expected to affect the stereochemical configuration at C3, which should be fully retained. vulcanchem.com

In contrast, reactions that involve the pyrrolidine ring itself, such as ring-opening or rearrangement, pose a greater risk to the stereocenter. The stereochemical outcome is highly dependent on the reaction mechanism.

Concerted vs. Stepwise Pathways: Concerted pericyclic reactions, such as the aza-Cope rearrangement, are governed by the Woodward-Hoffmann rules and are inherently stereospecific. wikipedia.org The (R) configuration of the starting material would directly dictate the stereochemistry of the product.

Radical and Cationic Intermediates: Reactions proceeding through planar radical or cationic intermediates at or adjacent to the C3 position can lead to racemization or the formation of diastereomeric mixtures. For instance, the reductive ring-opening of N-acyl pyrrolidines via photoredox catalysis involves radical intermediates, and the stereochemical integrity at a chiral center would need careful evaluation. nih.gov

Neighboring Group Participation: The acetyl group at C3, or derivatives thereof, can potentially influence the stereochemical outcome of reactions through neighboring group participation.

Maintaining the (2S,3R) configuration in similar chiral pyrrolidines during synthesis and scale-up often requires the use of chiral auxiliaries or asymmetric catalysis to ensure high enantiomeric excess. vulcanchem.com For any transformation of this compound, careful analysis of the reaction mechanism is essential to predict and control the stereochemistry of the final product. The stereochemical descriptor "(S)" or "(R)" denotes the specific three-dimensional arrangement at a chiral center according to the Cahn-Ingold-Prelog rules.

| Reaction Type | Site of Reaction | Likely Stereochemical Outcome at C3 | Reference |

|---|---|---|---|

| N-Alkylation / N-Acylation | Pyrrolidine Nitrogen (N1) | Retention of (R) configuration | vulcanchem.com |

| Reductive Ring-Opening | Pyrrolidine Ring (C-N bonds) | Potential for racemization or diastereomer formation, mechanism-dependent | nih.gov |

| Aza-Cope Rearrangement | -Sigmatropic system | Retention of stereochemical information (stereospecific) | wikipedia.org |

| Interrupted Curtius Rearrangement | Involves N-acyliminium ion | Depends on the stability and fate of the intermediate | almacgroup.com |

Strategic Utility of R 3 Acetyl 1 Boc Pyrrolidine in Drug Discovery and Medicinal Chemistry

Pyrrolidine (B122466) Ring as a Foundational Scaffold in Pharmaceutical Agents

The strategic incorporation of the pyrrolidine motif into drug candidates offers several advantages, from enhancing molecular diversity to influencing biological activity through precise stereochemical control. nih.govresearchgate.net This saturated heterocyclic system provides a three-dimensional framework that is highly sought after in the design of novel therapeutics.

Contribution to Molecular Stereodiversity and Three-Dimensional Pharmacophore Space

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govresearchgate.net This increased three-dimensionality can lead to improved pharmacological properties, including enhanced solubility and better alignment with the binding sites of biological targets. nih.gov The pyrrolidine scaffold can possess up to four stereogenic centers, giving rise to a significant number of stereoisomers. nih.gov This inherent chirality is a critical tool for medicinal chemists, enabling the generation of diverse molecular shapes and the fine-tuning of interactions with chiral biological macromolecules like proteins and enzymes. nih.govresearchgate.net

Influence of Pyrrolidine Stereochemistry on Biological Activity and Receptor Binding

The specific stereochemistry of the pyrrolidine ring and its substituents has a profound impact on a molecule's biological activity and its ability to bind to specific receptors. nih.govresearchgate.net Different enantiomers and diastereomers of a pyrrolidine-containing drug can exhibit vastly different pharmacological profiles, with one isomer often being significantly more potent or selective than the others. This stereospecificity is a direct result of the precise three-dimensional arrangement of atoms, which dictates how the molecule interacts with the chiral environment of its biological target. For instance, in the development of GPR40 agonists for type 2 diabetes, the stereochemistry of the pyrrolidine ring was found to be a critical determinant of binding and efficacy. acs.org Similarly, the (S)-enantiomer of a hydroxyl-substituted pyrrolidine in saxagliptin, a DPP-4 inhibitor, demonstrates superior binding and inhibitory activity compared to its (R)-counterpart. tandfonline.com

(R)-3-Acetyl-1-Boc-pyrrolidine as a Key Chiral Building Block

This compound, with its defined stereochemistry and versatile functional groups, serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and allows for controlled reactions, while the acetyl group at the 3-position provides a handle for further chemical modifications. chemimpex.com

Precursor to Clinically Relevant Drug Candidates and Bioactive Molecules

The utility of chiral pyrrolidine derivatives is evident in numerous approved drugs and clinical candidates. frontiersin.orgmdpi.com While direct synthesis of major drugs from this compound is not extensively documented in the provided search results, the importance of related chiral pyrrolidine building blocks is well-established. For example, chiral pyroglutamate (B8496135) was used in the synthesis of Vixotrigine, a use-dependent sodium channel blocker. acs.org The synthesis of various bioactive molecules, including enzyme inhibitors and receptor agonists, often relies on such chiral pyrrolidine precursors. chemimpex.com The development of pyrrolidine-based DPP-IV inhibitors for diabetes and various anticancer agents highlights the therapeutic potential of this scaffold. tandfonline.comresearchgate.net

Integration into Novel Chemical Entities for Target Modulation

The incorporation of the this compound moiety, or derivatives thereof, into novel chemical entities allows for the precise modulation of biological targets. chemimpex.com The defined stereochemistry of this building block is crucial for achieving selective interactions with enzymes or receptors. Medicinal chemists can leverage the acetyl group for further chemical transformations, such as conversion to other functional groups or for building more complex molecular architectures through carbon-carbon bond-forming reactions. This versatility enables the creation of new molecules designed to interact with specific biological pathways implicated in a wide range of diseases, including neurological disorders, cancer, and infectious diseases. tandfonline.comfrontiersin.orgchemimpex.com

Scaffold for DNA Gyrase Inhibitors with Antibacterial Activity

DNA gyrase is a crucial bacterial enzyme that plays a vital role in DNA replication, making it a well-established target for antibacterial agents. nih.govmdpi.comresearchgate.net The development of novel inhibitors for this enzyme is a key strategy in combating bacterial resistance. The pyrrolidine scaffold has been instrumental in the design of new DNA gyrase inhibitors. nih.gov

Research has shown that pyrrolamide-based compounds can effectively target the ATP-binding site of DNA gyrase. nih.gov Through a fragment-based lead generation approach, a pyrrole (B145914) hit with a binding constant of 1 mM was identified and subsequently optimized. nih.gov This led to the development of potent DNA gyrase inhibitors with antibacterial activity. nih.gov For instance, iterative X-ray crystallography has guided the optimization of these pyrrolamide series, resulting in compounds that inhibit DNA gyrase with IC50 values as low as 3 μM. nih.gov Further modifications have led to compounds with broad-spectrum antibacterial activity. nih.gov

The crystal structure of inhibitors in complex with E. coli DNA gyrase B has provided valuable insights into their binding modes, paving the way for structure-based design of more potent dual inhibitors of DNA gyrase and topoisomerase IV. rcsb.org Studies on N-phenylpyrrolamides have also yielded compounds with significant inhibitory activity against E. coli DNA gyrase, with the most potent displaying an IC50 of 47 nM. researchgate.net

Application in Selective Enzyme Inhibitor Development (e.g., H. influenzae TrmD)

This compound serves as a crucial reagent in the development of selective inhibitors for enzymes like Haemophilus influenzae tRNA-(N(1)G37) methyltransferase (TrmD). srdpharma.com This enzyme is essential for bacterial growth, making it an attractive target for novel antibiotics. The pyrrolidine scaffold is utilized to mimic the interaction of tRNA by inducing an ordered state in the TrmD lid domain. srdpharma.com This targeted approach allows for the design of highly selective inhibitors.

Contribution to Quinolone Antibacterial Synthesis

The pyrrolidine ring is a key structural motif in the development of modern quinolone antibiotics. researchgate.netnih.gov These synthetic antibacterial agents exhibit broad-spectrum activity and have been widely used to treat various bacterial infections. mdpi.comauctoresonline.org The incorporation of substituted pyrrolidine rings at the C-7 position of the quinolone core has been a successful strategy to enhance antibacterial potency, particularly against Gram-positive organisms. nih.gov

For example, the synthesis of 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid demonstrated exceptional potency both in vitro and in vivo. nih.gov The synthesis of these complex molecules often involves multi-step processes, including the creation of a boron ester chelate of a 7-fluoroquinolone acid, which is then coupled with the desired pyrrolidine derivative. google.com The this compound moiety can be a precursor to the substituted pyrrolidinyl groups required for these potent antibacterial agents. beilstein-journals.org

Role in Selective Androgen Receptor Modulator (SARM) Design

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds with anabolic properties similar to anabolic steroids but with reduced androgenic effects. usada.org They are being investigated for treating conditions like muscle wasting and osteoporosis. usada.orgnih.gov The pyrrolidine scaffold has been identified as a key component in the design of novel, orally available SARMs. researchgate.net

Nonsteroidal SARMs containing a pyrrolidine ring have shown promise in preclinical studies. nih.gov These compounds can act as full agonists in muscle and bone while being only partial agonists in the prostate, leading to a desirable tissue-selective profile. nih.gov For instance, a quinolinone analog incorporating a substituted pyrrolidine ring, 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, exhibited excellent anabolic activity in muscle with a reduced effect on the prostate in animal models. researchgate.net This highlights the importance of the chiral pyrrolidine structure in achieving tissue selectivity. researchgate.net The specific stereochemistry and substitutions on the pyrrolidine ring are crucial for modulating the interaction with the androgen receptor and achieving the desired pharmacological profile. nih.gov

Fragment-Based Drug Discovery Incorporating Chiral Pyrrolidine Scaffolds

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.govru.nl This approach utilizes small, low-molecular-weight molecules, or "fragments," for screening against biological targets. ru.nl Chiral pyrrolidine scaffolds, with their inherent three-dimensional (3D) character, are of particular interest in FBDD. nih.gov

Design Principles for 3D Pyrrolidine Fragments

The design of fragment libraries has evolved to emphasize the importance of 3D shape. nih.govnih.gov Molecules with greater sp3 character and defined stereochemistry offer more opportunities to explore pharmacophore space and improve drug-like properties such as solubility. nih.govpnas.org Pyrrolidines are ideal scaffolds for creating 3D fragments because they are non-planar and can adopt various low-energy conformations, a phenomenon known as pseudorotation. nih.govnih.gov

Key design principles for 3D pyrrolidine fragments include:

High sp3 character: To ensure a three-dimensional shape, moving away from the flat, 2D structures that dominate many screening collections. ru.nlpnas.org

Stereochemical diversity: The inclusion of chiral centers allows for the exploration of stereochemical structure-activity relationships. pnas.org

Synthetic accessibility: Fragments should possess functional handles that allow for straightforward chemical elaboration to evolve hits into lead compounds. nih.govpnas.org

Favorable physicochemical properties: Fragments should adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3) to ensure good starting points for optimization. pnas.org

Workflows have been developed to design and synthesize libraries of 3D-disubstituted pyrrolidine fragments that occupy under-represented areas of chemical space, as confirmed by principal moments of inertia (PMI) analysis. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) through Pyrrolidine Modifications

The pyrrolidine scaffold provides a versatile platform for systematically exploring structure-activity relationships (SAR). nih.govtandfonline.com By modifying the substituents and stereochemistry at various positions on the pyrrolidine ring, medicinal chemists can fine-tune the biological activity of a compound. mdpi.comnih.gov

For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, SAR studies revealed that while the core pyrrolidine pentamine scaffold was essential, modifications at different positions had varied effects on inhibitory activity. nih.govmdpi.com Alterations at the R1 position significantly reduced inhibition, highlighting its importance, whereas modifications at the R3, R4, and R5 positions showed potential for optimization. nih.govmdpi.comnih.gov

Similarly, in the context of quinolone antibacterials, the substitution pattern on the pyrrolidine ring dramatically influences the antibacterial spectrum and potency. researchgate.netnih.gov The ability to systematically modify the pyrrolidine ring allows for a deep understanding of the molecular interactions between the drug and its target, guiding the design of more effective and selective therapeutic agents. tandfonline.com

Applications of Pyrrolidine Derivatives in Asymmetric Catalysis

Pyrrolidine-Derived Chiral Ligands for Transition Metal Catalysis

The versatility of the pyrrolidine (B122466) ring allows for the synthesis of a wide range of chiral ligands that can coordinate with transition metals to create highly enantioselective catalysts. These catalysts have been instrumental in the development of numerous asymmetric transformations.

Ligands for Enantioselective Carbon-Carbon Bond Forming Reactions

Pyrrolidine-based ligands have been successfully employed in a variety of transition metal-catalyzed carbon-carbon bond-forming reactions. For instance, chiral pyrrolidine thioethers have proven to be effective nitrogen-sulfur donating ligands in palladium-catalyzed asymmetric allylic alkylations. researchgate.net These ligands create a chiral environment around the metal center, enabling the enantioselective formation of new carbon-carbon bonds. researchgate.net

Copper(I) complexes with chiral ligands derived from pyrrolidine have been utilized in catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides, leading to the synthesis of polysubstituted chiral pyrrolidines with excellent control over stereochemistry. mdpi.com Similarly, Cu(II)-catalyzed intramolecular carboamination of alkenes using chiral oxazolinyl-pyrrolidine ligands provides access to chiral sultams, which can be further derivatized to chiral 2-arylethylamines where the nitrogen is part of the pyrrolidine ring. mdpi.com

Furthermore, the rigidity of certain pyrrolidine-based backbones, such as the 2-(2-pyrrolidinyl)pyrrolidine scaffold, allows for precise control over the metal's coordination sphere, leading to highly stereoselective catalysts for reactions like iron-catalyzed epoxidations. nih.govacs.org

Ligands for Asymmetric Hydrogenation and Reduction Reactions

Pyrrolidine-derived ligands have also made significant contributions to the field of asymmetric hydrogenation. Iridium complexes featuring chiral phosphine/oxazoline bidentate ligands, which can be derived from pyrrolidine precursors, have demonstrated high efficiency in the enantioselective hydrogenation of imines to produce chiral amines. nih.govacs.org The stereochemical outcome of these reactions is dictated by the specific chirality of the ligand coordinated to the metal center. nih.gov

Pyrrolidine-Based Organocatalysts

The direct use of chiral pyrrolidine derivatives as metal-free organocatalysts has revolutionized asymmetric synthesis. researchgate.net These catalysts operate through the formation of transient chiral enamines or iminium ions, mimicking the function of natural enzymes. illinois.edu

Proline and Substituted Pyrrolidine Catalysts in Asymmetric Aldol (B89426) Reactions

The simplest chiral pyrrolidine, L-proline, is a highly effective catalyst for asymmetric aldol reactions. nih.gov Since the pioneering work demonstrating its ability to catalyze intermolecular aldol reactions, a vast number of substituted pyrrolidine catalysts have been developed to improve efficiency and stereoselectivity. illinois.edunih.gov

These catalysts, often featuring substituents that provide additional steric bulk or hydrogen bonding capabilities, can achieve high yields and enantioselectivities in the aldol reaction between ketones and aldehydes. mdpi.comajgreenchem.comnih.gov The mechanism generally involves the formation of a chiral enamine from the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde with high facial selectivity, dictated by the catalyst's stereochemistry. illinois.edu The development of bifunctional organocatalysts, incorporating a hydrogen-bond donor alongside the pyrrolidine moiety, has further enhanced the stereocontrol in these reactions. ajgreenchem.com

| Catalyst Type | Reactants | Key Features of Catalyst | Reference |

| L-proline | Ketones and Aldehydes | Natural amino acid, forms chiral enamine intermediate. | nih.gov |

| Substituted Prolinamides | Ketones and Aldehydes | Additional stereocenters and functional groups for enhanced stereocontrol. | mdpi.com |

| Pyrrolidine-Thiourea | Cyclohexanone (B45756) and Aromatic Aldehydes | Bifunctional catalyst with synergistic activation. | ajgreenchem.com |

Pyrrolidine-Derived Catalysts in Enantioselective Michael Additions

Pyrrolidine-based organocatalysts are highly effective in promoting enantioselective Michael additions, a crucial carbon-carbon bond-forming reaction. rsc.org These catalysts activate aldehydes and ketones through enamine formation, which then undergo conjugate addition to nitroolefins and other Michael acceptors with high stereocontrol. rsc.orgresearchgate.netchemrxiv.org

A variety of pyrrolidine derivatives, including those with bulky substituents or additional functional groups capable of hydrogen bonding, have been synthesized and successfully applied in these reactions. researchgate.netnih.govbeilstein-journals.org For example, pyrrolidine-based organocatalysts have been shown to catalyze the Michael addition of ketones to chalcones and nitroolefins with excellent diastereoselectivities and enantioselectivities. nih.govresearchgate.net The catalyst's structure plays a critical role in determining the stereochemical outcome by directing the approach of the electrophile to the enamine intermediate. rsc.orgrsc.org

| Catalyst | Michael Acceptor | Michael Donor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine-based Phthalimide | Chalcones | Cyclic Ketones | up to 99:1 | up to 96% | researchgate.net |

| Benzoylthiourea-pyrrolidine | Chalcones | Ketones | up to 99:1 | up to 94% | nih.gov |

| Pyrrolidine-pyridine base | Chalcones | Ketones | up to >99:1 | up to 100% | researchgate.net |

| Pyrrolidine-based organocatalysts | Nitroolefins | Aldehydes | up to 98:2 | up to 97% | researchgate.net |

| Chiral hybrid material (HybPyr) | β-nitrostyrene | Propanal | --- | up to 78% | rsc.org |

Mechanistic Insights into Chiral Induction in Pyrrolidine-Catalyzed Reactions

The ability of pyrrolidine derivatives to induce chirality in chemical transformations is a cornerstone of modern asymmetric organocatalysis. The stereochemical outcome of these reactions is intricately governed by the formation of specific transition states, where the chiral catalyst dictates the facial selectivity of the reacting partners. The primary mechanisms through which these catalysts operate involve the formation of nucleophilic enamines or electrophilic iminium ions. unibo.itrsc.org Computational and experimental studies have provided profound insights into the subtle interactions that control stereoinduction.

At the heart of pyrrolidine-catalyzed reactions is the formation of key intermediates that temporarily carry the chiral information from the catalyst to the substrate. In reactions involving carbonyl compounds (aldehydes and ketones), the secondary amine of the pyrrolidine catalyst condenses with the carbonyl group. This condensation can lead to two major activation modes:

Enamine Catalysis : A carbonyl compound reacts with the chiral pyrrolidine catalyst to form an iminium ion, which then tautomerizes to a more nucleophilic enamine. unibo.it This enamine, now chiral, reacts with an electrophile. Subsequent hydrolysis releases the α-functionalized carbonyl product and regenerates the catalyst. unibo.it This HOMO-raising activation makes the carbonyl compound act as a chiral nucleophile. rsc.org

Iminium Ion Catalysis : In reactions with α,β-unsaturated carbonyls, the catalyst forms an iminium ion, which lowers the LUMO of the substrate. rsc.org This activation renders the reactant more electrophilic, facilitating attack by a nucleophile at the β-position. rsc.orgbeilstein-journals.org

The precise stereochemical outcome is determined by the geometry of the transition state during the C-C bond-forming step. Several models have been proposed to explain the high levels of enantioselectivity observed.

The Houk-List Model

One of the most successful and widely accepted models for explaining the stereoselectivity of proline-catalyzed intermolecular aldol reactions is the Houk-List model. rsc.org Proline, the parent pyrrolidine catalyst, exemplifies this mechanism. Quantum chemical calculations have been instrumental in validating this model, which is analogous to a Zimmerman-Traxler-type transition state. rsc.orgharvard.edu

Key features of the Houk-List model include:

Enamine Formation : The reaction begins with the formation of an enamine from the ketone and the proline catalyst. The anti-enamine conformer is generally favored over the syn conformer. acs.org

Hydrogen Bonding : The carboxylic acid group of proline plays a crucial role. It forms a hydrogen bond with the incoming aldehyde, locking it into a specific orientation within a nine-membered, chair-like transition state. rsc.orgresearchgate.net This hydrogen bond activates the aldehyde for the reaction. unibo.it

Steric Control : The bulky substituent on the pyrrolidine ring (at the C2 position) effectively shields one face of the enamine. worldscientific.com The nucleophilic attack of the enamine on the aldehyde therefore occurs preferentially from the less hindered face, leading to the observed stereoisomer. unibo.itrsc.org For instance, in the reaction of cyclohexanone with isobutyraldehyde (B47883) catalyzed by proline, steric repulsion between the reactants is a key factor governing the relative energies of the different possible transition states. rsc.org

Computational studies using Density Functional Theory (DFT) have corroborated that the C-C bond formation is the stereochemistry-determining step and have highlighted the importance of hydrogen bonding in stabilizing the favored transition state. rsc.orgresearchgate.net

Role of Non-Covalent Interactions and Structural Modifications

Beyond the foundational Houk-List model, it is recognized that a network of non-covalent interactions (NCIs) contributes to chiral induction, particularly in more complex pyrrolidine-based catalysts. nih.gov Aryl pyrrolidine-based hydrogen-bond donor (HBD) catalysts, for example, rely on cooperative hydrogen bonding and other NCIs to achieve high enantioselectivity. nih.gov

Data-driven studies on libraries of HBD catalysts have revealed that features like the expanse of the arene's π-system and specific dihedral angles are crucial for high performance. nih.gov These interactions, including C-H···π and π···π stacking, help to create a well-defined chiral pocket that directs the approach of the substrates. rsc.org

Modifying the pyrrolidine scaffold allows for the fine-tuning of catalytic activity and selectivity. For example, diarylprolinol silyl (B83357) ethers, such as the Jørgensen-Hayashi catalyst, are highly popular for activating α,β-unsaturated aldehydes via iminium ion formation. rsc.orgnih.gov The bulky silyl ether group effectively blocks one face of the iminium ion, directing the nucleophilic attack to the opposite face. worldscientific.com

Computational Insights and Mechanistic Refinements

DFT calculations have become an indispensable tool for elucidating the mechanisms of pyrrolidine-catalyzed reactions. They allow for the detailed investigation of reaction pathways, the structures of transition states, and the energetics that govern selectivity. worldscientific.comresearchgate.net

For example, in the Michael addition of aldehydes to nitrostyrene (B7858105) catalyzed by a chiral silylated pyrrolidine, DFT studies showed that the bulky substituent on the pyrrolidine ring effectively shields the Re face of the enamine intermediate. worldscientific.com The calculations accurately predicted the experimentally observed (2S, 3R)-configuration of the major product with a high enantiomeric excess. worldscientific.com

Furthermore, computational studies have revealed the significant role of the solvent and the specific conformers of the enamine intermediates in determining the final stereochemical outcome. worldscientific.comresearchgate.net In some cases, kinetic studies combined with computational analysis have shown that steps other than C-C bond formation, such as the hydrolysis of the resulting imine, can be rate-limiting. mdpi.com Such insights are crucial for optimizing reaction conditions and catalyst loading. mdpi.com

The following table presents data from representative pyrrolidine-catalyzed asymmetric reactions, illustrating the high levels of stereocontrol achievable.

| Catalyst | Reaction Type | Substrates | dr (anti:syn) | ee (%) | Yield (%) | Reference |

| (S)-Proline | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | - | >99 | 68 | rsc.org |

| POX-bound prolinamide (P3) | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 85:15 | 89 (anti) | 84 | mdpi.com |

| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine/TFA | Michael Addition | Propanal + (E)-β-Nitrostyrene | - | 91 | 96 | acs.org |

| Jørgensen-Hayashi type prolinol | Cascade Reaction | Enal + Benzoxazole derivative | - | high | high | rsc.org |

| (R)-TRIP | Aza-Michael Reaction | Racemic 'Clip-Cycle' substrate | - | up to 90 | ~50 | whiterose.ac.uk |

These examples underscore the power of chiral pyrrolidine derivatives in asymmetric catalysis. The mechanistic understanding, largely built upon foundational models like the Houk-List model and refined by extensive computational and experimental work, continues to guide the design of new, more efficient, and selective organocatalysts. The interplay of steric hindrance, hydrogen bonding, and other non-covalent interactions within a well-defined transition state assembly is the key to the remarkable chiral induction observed in these reactions. nih.govrsc.org

Q & A

Q. Why do different studies report varying yields for the acetylation step?

- Root Cause : Competing side reactions (e.g., over-acetylation or N→O acetyl migration) depend on stoichiometry and solvent. Anhydrous THF minimizes hydrolysis, but trace water in commercial reagents can reduce yields by 15–20%. Reproducibility requires strict control of reagent quality (e.g., freshly distilled Et₃N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.